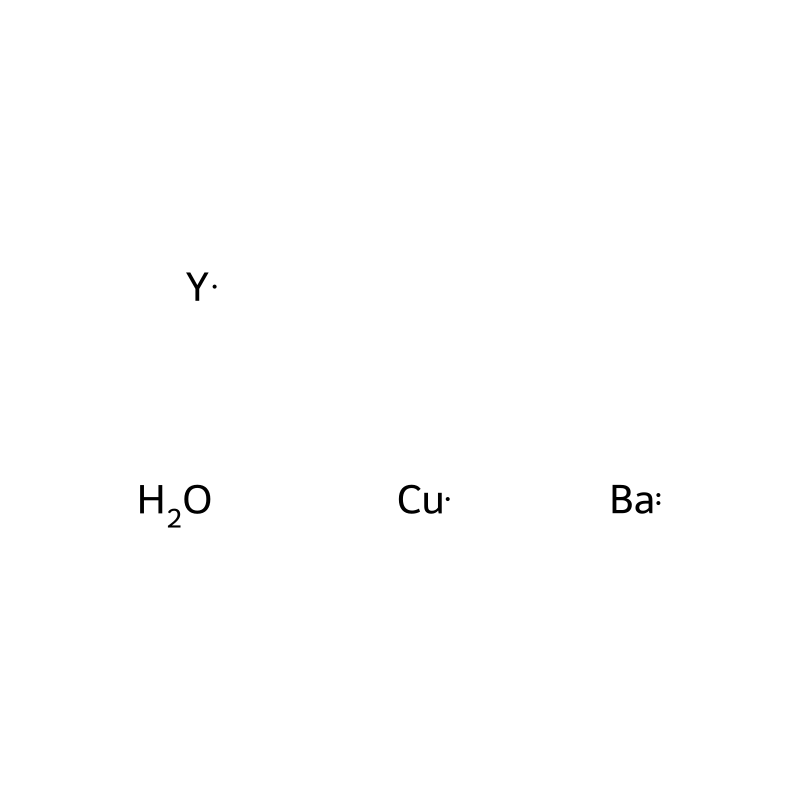Barium copper yttrium oxide

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Superconducting Applications: Pushing the Boundaries of Efficiency
YBCO holds the record for the highest critical temperature among bulk superconductors, reaching superconductivity at around 92 Kelvin (-181 degrees Celsius) . This unique property makes it a valuable material for scientific research exploring:
- High-field magnets: YBCO's ability to generate powerful magnetic fields without energy dissipation makes it a potential candidate for next-generation MRI machines, magnetic levitation systems, and particle accelerators .
- Power transmission: Superconducting cables made from YBCO could revolutionize power transmission by minimizing energy losses over long distances .
Exploring Functionality Beyond Superconductivity
While superconductivity remains a central focus, researchers are exploring YBCO's potential in other scientific areas:
- Spintronics: YBCO exhibits interesting magnetic properties, making it a potential candidate for studying and manipulating the spin of electrons, a key area in spintronics research .
- Catalysis: Studies have shown that YBCO can act as a catalyst for various chemical reactions, opening up avenues for exploring its potential in green chemistry and sustainable energy production .
Surface Modification: Tailoring Properties for Specific Applications
Modifying the surface of YBCO allows researchers to tailor its properties for specific needs. Techniques like ion beam assisted deposition and epitaxial growth enable the creation of:
Barium copper yttrium oxide is a high-temperature superconductor that belongs to the family of compounds known as yttrium barium copper oxides. These materials are characterized by their ability to conduct electricity without resistance at relatively high temperatures, specifically above the boiling point of liquid nitrogen (77 K). The most studied member of this family is yttrium barium copper oxide with the formula , where represents the variable oxygen content that affects its superconducting properties. This compound was first discovered in 1986 and has since been pivotal in the field of superconductivity research due to its unique properties and potential applications in various technologies .
In this reaction, yttrium oxide reacts with barium carbonate and copper oxide to produce barium copper yttrium oxide along with carbon dioxide as a byproduct .
Several methods have been developed for synthesizing barium copper yttrium oxide:
- Solid-State Reaction: This traditional method involves mixing stoichiometric amounts of yttrium oxide, barium carbonate, and copper oxide, followed by calcination at high temperatures (typically around 900-950 °C) for several hours. This method can lead to impurities if not carefully controlled .
- Biotemplated Methods: Recent advancements have introduced biotemplated techniques that utilize organic templates (such as proteins) to facilitate the formation of pure phases without requiring an oxygen atmosphere. This method has shown promise in improving the purity and morphology of the resulting superconductors .
- Sol-Gel Process: In this method, metal precursors are dissolved in a solvent to form a gel, which is then dried and calcined to produce the desired compound. This technique allows for better control over the stoichiometry and homogeneity of the final product .
- Chemical Vapor Deposition: This advanced technique involves depositing thin films of the compound onto substrates through
Barium copper yttrium oxide has several critical applications due to its superconducting properties:
- Power Transmission: It can be used in power cables that operate without electrical resistance, significantly reducing energy losses.
- Magnetic Levitation: The material's ability to repel magnetic fields makes it suitable for maglev trains and other transportation technologies.
- Medical Imaging: Superconducting materials are essential components in magnetic resonance imaging machines.
- Quantum Computing: Barium copper yttrium oxide may play a role in developing quantum bits due to its unique electronic properties.
Interaction studies involving barium copper yttrium oxide primarily focus on its electromagnetic properties and behavior under various conditions. Research has shown that this compound exhibits strong interactions with magnetic fields, leading to phenomena such as the Meissner effect, where it expels magnetic fields when cooled below its critical temperature. Additionally, studies on how varying oxygen content affects its superconducting transition temperature have provided insights into optimizing its performance for specific applications .
Barium copper yttrium oxide shares similarities with several other high-temperature superconductors. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Critical Temperature (K) | Unique Features |
|---|---|---|---|
| Yttrium Barium Copper Oxide | 93 | First discovered superconductor above liquid nitrogen temperature | |
| Bismuth Strontium Calcium Copper Oxide | 110 | Exhibits higher critical temperature than YBCO | |
| Lanthanum Barium Copper Oxide | 35 | Lower critical temperature; simpler structure | |
| Thallium Barium Calcium Copper Oxide | 125 | Highest known critical temperature among cuprates |
Barium copper yttrium oxide stands out primarily due to its relatively high critical temperature and historical significance as one of the first materials discovered to exhibit superconductivity at practical temperatures for technological applications .







